Product packaging for (4S)-1-Boc-4-ethoxy-D-proline(Cat. No.:)

(4S)-1-Boc-4-ethoxy-D-proline

Cat. No.: B12509541
M. Wt: 259.30 g/mol
InChI Key: UPAHQJOZYJQXQX-DTWKUNHWSA-N
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Description

Significance of Proline Derivatives as Chiral Scaffolds

Proline and its derivatives are of paramount importance in chemistry, primarily due to their unique, conformationally restricted cyclic structure. acs.org This rigidity makes them exceptional chiral scaffolds and organocatalysts for asymmetric reactions, where the goal is to produce a specific stereoisomer of a product. mdpi.comsciforum.net The pyrrolidine (B122466) ring is a key structural motif found in numerous natural products with significant biological activities. sciforum.net

The applications of proline derivatives are extensive:

Asymmetric Catalysis: L-proline itself is a highly effective and inexpensive organocatalyst for various asymmetric transformations, such as aldol (B89426) and Michael reactions. mdpi.comingentaconnect.com Derivatives are designed to enhance reactivity, selectivity, and solubility in different reaction media. tandfonline.comresearchgate.net

Peptide and Peptidomimetic Synthesis: As the only proteinogenic secondary amino acid, proline plays a critical role in determining the secondary structure of proteins, often inducing turns and loops in peptide chains. acs.org Substituted prolines are incorporated into peptides to enforce specific conformations, enhance stability against enzymatic degradation, or to probe structure-function relationships. acs.orgnih.govsci-hub.se

Chiral Building Blocks: The inherent chirality of proline derivatives makes them valuable starting materials in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. acs.orgsciforum.net For instance, 4-substituted prolines are found in ACE inhibitors and various natural products with anticancer and antibiotic activities. acs.org

The Unique Stereochemical Attributes of (4S)-1-Boc-4-ethoxy-D-proline

The stereochemical features of this compound are central to its utility. The designation "(4S)" refers to the stereochemistry at the 4th carbon atom of the pyrrolidine ring, while "D-proline" indicates the configuration at the alpha-carbon (C2) is 'D'. This specific arrangement of substituents around the five-membered ring dictates its conformational preferences.

The conformation of the pyrrolidine ring in proline is not planar but exists in two major puckered forms: Cγ-exo and Cγ-endo. The substituent at the C4 position strongly influences which pucker is preferred. This is governed by a balance of steric and stereoelectronic effects. nih.gov

Stereoelectronic Effects: Highly electron-withdrawing substituents, such as fluorine, at the 4-position exhibit a strong preference for a pseudo-axial orientation on the pyrrolidine ring. nih.gov This effect stabilizes a specific ring pucker. For 4R-substituted prolines, this promotes an exo ring pucker, while 4S-substituents favor an endo pucker. nih.govnih.gov

Steric Effects: The ethoxy group in this compound is less electron-withdrawing than fluorine or a nitro group. Therefore, its influence on ring pucker will be a combination of modest electronic effects and more significant steric hindrance.

The (4S) configuration generally disfavors the polyproline II helix (PPII) and α-helix conformations often seen with 4R-substituted prolines, leading instead to more extended peptide chain conformations. nih.gov This ability to precisely control local conformation makes such derivatives valuable tools in peptide design and the synthesis of structurally defined molecules.

FeatureDescriptionSignificance in Synthesis
(4S) Stereocenter The ethoxy group is in the S configuration at the C4 position.In conjunction with the D-proline core, it directs the molecule to adopt specific, predictable three-dimensional shapes. It influences the pyrrolidine ring pucker, favoring an endo conformation. nih.gov
D-Proline Core The stereocenter at C2 has the D-configuration.Provides access to non-natural peptide structures and enantiomeric versions of target molecules, which can have different biological properties.
Boc Protecting Group A tert-butoxycarbonyl group attached to the ring's nitrogen atom.Allows for controlled, stepwise reactions in peptide synthesis and other multi-step synthetic sequences. vulcanchem.comorgsyn.org
4-Ethoxy Group An -OCH2CH3 group at the C4 position.Modifies the steric and electronic properties of the proline scaffold, influencing molecular conformation and intermolecular interactions.

Evolution of Research Trajectories for this compound

Research involving substituted prolines has evolved significantly. Initially, much of the focus was on understanding their fundamental role in peptide and protein structure. sci-hub.se The discovery that substitutions on the proline ring could dramatically stabilize or destabilize protein structures, like collagen, spurred further investigation. sci-hub.se

More recently, the focus has broadened to include the use of these derivatives as key intermediates in the synthesis of complex, high-value molecules. Research trajectories now prominently feature:

Pharmaceutical Development: Substituted prolines are integral components of several drugs. For example, related proline derivatives are key intermediates in the synthesis of antiviral medications, such as those targeting the hepatitis C virus. google.com They are also used in the development of peptide deformylase inhibitors and other therapeutic agents. acs.org

Advanced Synthetic Methods: There is a continuous drive to develop more efficient and versatile methods for synthesizing these compounds. Flexible, phase-transfer catalyzed approaches have been developed to rapidly access various 4-substituted prolines. acs.org A strategy known as "proline editing" allows for the late-stage, postsynthetic modification of hydroxyproline (B1673980) residues within a peptide sequence to generate a diverse library of 4-substituted prolines, a significant advance over traditional methods. nih.govacs.org

Organocatalysis and Materials Science: Proline derivatives are being incorporated into larger, more complex structures like calixarenes to create highly efficient and selective organocatalysts that can function in environmentally benign solvents like water. tandfonline.comresearchgate.net

The journey of this compound and its chemical relatives from academic curiosities to vital tools in drug discovery and materials science highlights the enduring value of fundamental research in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO5 B12509541 (4S)-1-Boc-4-ethoxy-D-proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(2R,4S)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1

InChI Key

UPAHQJOZYJQXQX-DTWKUNHWSA-N

Isomeric SMILES

CCO[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4s 1 Boc 4 Ethoxy D Proline

Chemoenzymatic Synthetic Routes to (4S)-1-Boc-4-ethoxy-D-proline and its Precursors

Chemoenzymatic synthesis provides an elegant and highly selective approach for preparing the chiral precursors necessary for this compound. A key precursor is cis-4-hydroxy-D-proline, which possesses the required stereochemistry at both the C2 and C4 positions.

One prominent method involves the kinetic resolution of a racemic intermediate using a lipase (B570770). researchgate.net For instance, the (S)-enantiomer of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester can be selectively hydrolyzed by the enzyme Candida antarctica lipase B (CALB). This enzymatic step achieves high enantioselectivity, often exceeding 99.5% enantiomeric excess (ee). researchgate.net The remaining unreacted (R)-ester is then subjected to regioselective hydrogenation, which reduces the ketone at C4 to a hydroxyl group, yielding (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.net Subsequent hydrolysis of the ester and the N-(alkoxycarbonyl) groups furnishes the desired cis-4-hydroxy-D-proline in high yield and diastereomeric excess. researchgate.net

Another biocatalytic approach involves the direct hydroxylation of a proline substrate using hydroxylase enzymes. Proline 4-hydroxylases, for example, can convert L-proline into trans-4-hydroxy-L-proline. nih.gov While this produces a different diastereomer, the principle of using enzymes like L-proline cis-4-hydroxylase for direct, stereospecific C-H activation represents a powerful strategy in constructing hydroxyproline (B1673980) scaffolds. google.com

Table 1: Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline Precursor
Step Description
Starting Material Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester
Enzymatic Resolution Enzyme: Candida antarctica lipase B (CALB)Action: Selective hydrolysis of the (S)-enantiomer
Intermediate (R)-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester (>99.5% ee)
Chemical Reduction Reaction: Regioselective hydrogenationProduct: (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester
Final Hydrolysis Removal of ester and N-protecting groups
Final Product cis-4-Hydroxy-D-proline (98% yield, 96% de) researchgate.net

Stereoselective Alkylation and Etherification Approaches for Proline Derivatives

Once the chiral precursor, N-Boc-cis-4-hydroxy-D-proline, is obtained, the ethoxy moiety is introduced via etherification. The most common method is a Williamson ether synthesis, which involves the O-alkylation of the hydroxyl group. This reaction is stereospecific, proceeding with retention of configuration at the C4 carbon, thereby preserving the carefully established stereochemistry of the precursor.

The process typically involves:

Protection: The nitrogen of cis-4-hydroxy-D-proline is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is often converted to an ester (e.g., methyl ester) to prevent side reactions.

Deprotonation: The hydroxyl group at C4 is deprotonated with a suitable base, such as sodium hydride (NaH), to form a nucleophilic alkoxide.

Alkylation: The resulting alkoxide is treated with an ethylating agent, such as ethyl iodide or ethyl triflate, to form the ether linkage.

The stereochemical outcome of alkylations on the proline ring is highly dependent on the N-protecting group and the steric bulk of other substituents. nih.gov While this is more critical for C-alkylation of proline enolates, the principles of steric hindrance guide the accessibility of the hydroxyl group for O-alkylation. For the etherification at C4, the reaction does not involve creating a new stereocenter but rather functionalizing an existing one, making stereochemical retention the expected and observed outcome.

Asymmetric Catalysis in the Formation of the Ethoxy Moiety of this compound

The synthesis of this compound predominantly relies on a "chiral pool" approach, where the required stereochemistry is derived from a naturally occurring chiral starting material, such as D-glutamic acid or through chemoenzymatic resolution. researchgate.net In this context, the etherification step itself is not typically a source of asymmetry but rather a functional group transformation on an already enantiopure molecule.

While asymmetric catalysis is a powerful tool for creating stereocenters, its application to directly install the 4-ethoxy group on a prochiral proline precursor in an enantioselective manner is not a commonly reported strategy for this specific molecule. Conceptually, such a synthesis could be envisioned through methods like the asymmetric desymmetrization of a prochiral diol or the asymmetric opening of a cyclic precursor like an epoxide. However, the high efficiency and accessibility of chiral hydroxyproline isomers make the chiral pool strategy the more practical and widely adopted route. Asymmetric hydrogenation has been used to synthesize Boc-protected 4-alkylprolinols, demonstrating that catalytic methods can control stereochemistry at the C4 position of the proline ring during its formation. nih.gov

Protection Group Strategies for the Synthesis of this compound

A robust protecting group strategy is essential for the successful synthesis of this compound, ensuring that the reactive functional groups are masked during various reaction steps. jocpr.com

α-Amino Group Protection: The secondary amine of the proline ring is nucleophilic and must be protected. The tert-butyloxycarbonyl (Boc) group is ideal for this role. It is easily installed using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and is stable to many reaction conditions, including the basic conditions used for O-alkylation. google.com It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) if further peptide coupling is desired. acs.org

Carboxylic Acid Protection: The carboxyl group is typically protected as an ester , most commonly a methyl or benzyl (B1604629) ester. This prevents its interference as a nucleophile or its deprotonation under basic conditions. Methyl esters can be formed using reagents like trimethylsilyldiazomethane (B103560) or through Fischer esterification. chemicalbook.com Benzyl esters are also common and offer the advantage of being removable via hydrogenolysis, a condition orthogonal to the acid-labile Boc group. peptide.com

Orthogonality: The chosen protecting groups should be orthogonal, meaning one can be removed selectively without affecting the others. jocpr.com The combination of a Boc group (acid-labile), a methyl ester (hydrolysis-labile), and a potential benzyl ester (hydrogenolysis-labile) provides the necessary flexibility for complex synthetic sequences. peptide.com In the synthesis of the target compound, the primary sequence involves Boc protection of the amine, esterification of the acid, etherification of the C4-hydroxyl, and finally, saponification of the ester to yield the final carboxylic acid.

Table 2: Common Protecting Groups in the Synthesis of this compound
Functional Group Protecting Group Typical Deprotection Condition
α-AminoBoc (tert-butyloxycarbonyl)Acidic (e.g., TFA) acs.org
CarboxylMethyl EsterBasic or acidic hydrolysis
CarboxylBenzyl (Bzl) EsterHydrogenolysis (e.g., H₂, Pd/C) peptide.com
Hydroxyl (Precursor)None (directly alkylated)N/A

Total Synthesis of this compound from Non-Chiral Precursors

While the chiral pool approach is dominant, total synthesis from achiral starting materials offers an alternative route that establishes the absolute stereochemistry through asymmetric catalysis. One such strategy involves the enantioselective alkylation of a glycine-derived imine using a chiral phase-transfer catalyst. nih.gov

This approach can be adapted to create 4-substituted proline scaffolds. The key reaction is a one-pot double allylic alkylation of an imine of a glycine (B1666218) ester (an achiral precursor) with a bis-electrophile. nih.gov The presence of a chiral catalyst, such as a chinchonidine-derived ammonium (B1175870) salt, directs the formation of the pyrrolidine (B122466) ring with high enantioselectivity. nih.gov

For the synthesis of a precursor to this compound, the sequence would be:

Formation of a Schiff base from glycine tert-butyl ester and a ketone (e.g., benzophenone).

Asymmetric phase-transfer-catalyzed alkylation with a suitable bis-electrophile to form a 4-substituted pyrrolidine ring enantioselectively. For a 4-ethoxy derivative, this would likely involve a multi-step sequence starting with the formation of a 4-methylene proline derivative. nih.gov

Transformation of the C4 substituent into the desired ethoxy group, for example, via hydroboration-oxidation of a 4-methylene group to a 4-hydroxyl group, followed by etherification.

N-protection with a Boc group and deprotection of the carboxyl ester.

This methodology provides a powerful way to access enantiopure proline derivatives without relying on naturally chiral starting materials.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include the use of biocatalysis, safer solvents, and improved atom economy.

Biocatalysis: As detailed in section 2.1, using enzymes like lipases or hydroxylases offers a green alternative to traditional chemical methods. researchgate.net Enzymatic reactions are typically performed in aqueous media under mild conditions, avoid harsh reagents, and can provide exceptional stereo- and regioselectivity, which minimizes the need for protecting groups and reduces waste. rsc.org

Solvent Selection: Many steps in peptide and amino acid synthesis traditionally use hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). Research has shown that greener polar aprotic solvents, such as propylene (B89431) carbonate, can effectively replace these in both solution- and solid-phase synthesis without compromising yield or purity. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Stereochemical Considerations and Absolute Configuration of 4s 1 Boc 4 Ethoxy D Proline

Chiral Purity Determination of (4S)-1-Boc-4-ethoxy-D-proline

Ensuring the enantiomeric and diastereomeric purity of this compound is crucial, as stereoisomeric impurities can lead to undesired pharmacological or chemical properties. rsc.orgnih.gov Several analytical techniques are employed to determine the chiral purity of such N-protected amino acid derivatives.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers and diastereomers. rsc.orgsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving N-Boc protected amino acids. rsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for different stereoisomers. Mobile phase composition, including the polarity of the solvent and the presence of additives, plays a significant role in achieving optimal separation. rsc.org

Gas Chromatography (GC) on a chiral column is another powerful technique, though it often requires derivatization of the amino acid to increase its volatility. sigmaaldrich.comsigmaaldrich.com A common two-step derivatization involves methylation of the carboxylic acid followed by acetylation of the amine (though in this case, the amine is already protected by the Boc group). sigmaaldrich.com This process must be carefully controlled to prevent racemization during sample preparation. sigmaaldrich.com

Additionally, derivatization with a chiral reagent to form diastereomers, which can then be separated by standard achiral chromatography, is a well-established method. researchgate.netnih.gov Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) can be used to create diastereomeric derivatives that are readily separable by reversed-phase HPLC. researchgate.netnih.gov

Analytical Technique Principle Sample Preparation Key Considerations
Chiral HPLCDifferential interaction with a chiral stationary phase. rsc.orgsigmaaldrich.comDirect injection, if soluble.Selection of appropriate CSP and mobile phase optimization. rsc.org
Chiral GCSeparation of volatile derivatives on a chiral column. sigmaaldrich.comDerivatization to increase volatility (e.g., esterification). sigmaaldrich.comDerivatization must not cause racemization. sigmaaldrich.com
Derivatization with Chiral Reagent followed by HPLC/GCFormation of diastereomers that can be separated by achiral chromatography. researchgate.netReaction with a chiral derivatizing agent. nih.govThe derivatizing agent must be enantiomerically pure.
Capillary Electrophoresis (CE)Differential migration in an electric field in the presence of a chiral selector. bohrium.comresearchgate.netDerivatization may be required for detection. bohrium.comMethod development can be complex.

Conformational Analysis of this compound Ring Systems

For 4-substituted prolines, the conformational bias is determined by a combination of steric and stereoelectronic effects, particularly the gauche effect. nih.govnih.gov Electron-withdrawing substituents at the C-4 position generally dictate the ring pucker. In the case of a (4S)-substitution with an electronegative atom like oxygen in the ethoxy group, the pyrrolidine (B122466) ring is expected to preferentially adopt a Cγ-endo pucker. nih.gov This preference arises from a stereoelectronic gauche effect where the C-O bond aligns gauche to the C-C and C-N bonds in the ring, a conformation that is electronically favored. nih.gov

The N-Boc protecting group also influences the ring's conformation and the cis-trans isomerization of the carbamate (B1207046) bond. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational dynamics in solution. acs.orgugent.be By analyzing coupling constants, particularly the vicinal proton-proton couplings, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the predominant ring pucker and the geometry of the substituents can be elucidated. acs.orgugent.be The bulky tert-butyl group of the Boc protecting group can also sterically influence the conformational equilibrium of the ring. acs.org

Conformational Feature Description Influencing Factors Analytical Method
Ring PuckerTwo primary forms: Cγ-endo and Cγ-exo. nih.govStereochemistry and electronic nature of the C-4 substituent (gauche effect). nih.govNMR Spectroscopy (coupling constants, NOE). ugent.be
Amide Bond IsomerismCis and trans conformations of the Boc-N bond. researchgate.netSteric hindrance and solvent polarity. researchgate.netNMR Spectroscopy. researchgate.net
Substituent OrientationPseudo-axial vs. pseudo-equatorial position of the ethoxy group.The preferred ring pucker. nih.govX-ray Crystallography, NMR Spectroscopy. nih.gov

Applications of 4s 1 Boc 4 Ethoxy D Proline As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Asymmetric Organocatalysis

Proline and its derivatives are renowned for their efficacy as organocatalysts in a multitude of asymmetric transformations. The substitution at the 4-position of the pyrrolidine (B122466) ring can significantly influence the catalyst's solubility, stability, and the stereochemical outcome of the reaction. While direct studies on (4S)-1-Boc-4-ethoxy-D-proline as a primary organocatalyst are not extensively documented, the impact of 4-alkoxy substituents on catalytic performance can be inferred from related systems.

The introduction of an ethoxy group at the 4-position can modulate the catalyst's electronic properties and steric hindrance. This modification can influence the formation of the key enamine or iminium ion intermediates and their subsequent reaction pathways. For instance, in aldol (B89426) or Mannich reactions, the nature of the 4-substituent can affect the facial selectivity of the electrophilic attack on the enamine intermediate. It is hypothesized that the ethoxy group in this compound could enhance the solubility of the catalyst in organic solvents, potentially allowing for lower catalyst loadings and improved reaction efficiency compared to unsubstituted proline.

Table 1: Influence of 4-Substituents on Proline-Based Organocatalysts in Asymmetric Aldol Reactions
4-SubstituentTypical ReactionObserved Effect on CatalysisPotential Implication for 4-Ethoxy Derivative
-HAldol ReactionBaseline activity and selectivity.-
-OH (Hydroxy)Aldol ReactionCan participate in hydrogen bonding, influencing transition state geometry.Ether linkage may alter hydrogen bonding capacity but still influence the steric environment.
-F (Fluoro)Aldol ReactionInductive electron-withdrawing effect can alter the nucleophilicity of the enamine.The electron-donating nature of the ethoxy group may increase enamine nucleophilicity.
-OTBS (tert-Butyldimethylsilyloxy)Aldol ReactionIncreased steric bulk can enhance enantioselectivity by blocking one face of the enamine.The ethoxy group provides moderate steric bulk, potentially improving enantioselectivity.

Incorporation into Peptide Mimetics and Constrained Peptides

The incorporation of non-natural amino acids is a powerful strategy for designing peptide mimetics with enhanced biological activity, stability, and receptor selectivity. The rigid pyrrolidine ring of proline imposes significant conformational constraints on the peptide backbone. Substitution at the 4-position, as in this compound, further modulates these constraints.

The presence of the 4-ethoxy group can influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the Xaa-Pro peptide bond. These conformational effects are crucial for mimicking or disrupting specific peptide secondary structures, such as β-turns, which are often involved in protein-protein interactions. By introducing this compound into a peptide sequence, it is possible to stabilize a desired conformation, thereby improving its binding affinity to a biological target.

Table 2: Effect of 4-Substituents on the Conformational Properties of Proline-Containing Peptides
4-SubstituentEffect on Ring PuckerInfluence on Cis/Trans Isomer RatioPotential Application in Peptide Mimetics
-HFlexibleTypically favors transBaseline conformational constraint.
-OH (4R)Cγ-exo pucker favoredFavors trans isomerStabilization of specific turn structures.
-F (4S)Cγ-exo pucker favoredCan increase the population of the cis isomerInducing specific conformational switches.
-OEt (4S)Predicted to favor Cγ-exo puckerMay influence the cis/trans equilibrium through steric and electronic effects.Fine-tuning of peptide backbone conformation for enhanced receptor binding.

Role in the Enantioselective Synthesis of Natural Products

Chiral building blocks are fundamental to the total synthesis of complex natural products. This compound, with its defined stereochemistry, serves as a valuable synthon for introducing a functionalized pyrrolidine moiety into a target molecule. Its protected amine and carboxylic acid groups allow for straightforward incorporation into synthetic routes using standard peptide coupling or other C-N and C-C bond-forming reactions.

Application in the Construction of Biologically Relevant Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Proline and its derivatives can serve as versatile starting materials for the synthesis of a variety of heterocyclic systems. The functional groups on this compound, namely the secondary amine (after deprotection of the Boc group), the carboxylic acid, and the ethoxy group, provide multiple reaction sites for cyclization reactions.

For instance, the pyrrolidine ring can be used as a scaffold to construct fused or spirocyclic heterocyclic systems. The carboxylic acid can be converted into other functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions. The ethoxy group can be cleaved to reveal a hydroxyl group, which can then be used in cyclization reactions to form oxazines or other oxygen-containing heterocycles. The synthesis of novel heterocyclic entities with potential biological activity is a promising application for this chiral building block.

Derivatization of this compound for Novel Chiral Ligands

Chiral ligands are essential for transition metal-catalyzed asymmetric synthesis. The proline scaffold has been extensively used in the design of a wide range of successful chiral ligands. The derivatization of this compound offers a route to novel chiral ligands with potentially unique catalytic properties.

The carboxylic acid can be reduced to the corresponding alcohol, which can then be converted into a phosphine (B1218219) or other coordinating group. The secondary amine (after Boc deprotection) can be functionalized with various coordinating moieties. The ethoxy group at the 4-position can influence the steric and electronic environment of the metal center, thereby affecting the enantioselectivity of the catalyzed reaction. The modular nature of ligand synthesis from proline derivatives allows for the creation of a library of ligands for screening in various asymmetric transformations.

Table 3: Examples of Chiral Ligand Scaffolds Derived from Proline
Ligand TypeKey Structural FeatureTypical Asymmetric ReactionPotential Modification with 4-Ethoxyproline
ProPhenolProline linked to a phenolAsymmetric addition of diethylzinc (B1219324) to aldehydesThe ethoxy group could influence the Lewis acidity of the metal center.
ProphosBis(diphenylphosphino)pyrrolidineAsymmetric hydrogenationThe 4-ethoxy group could create a sterically defined pocket around the metal.
BOX (Bis(oxazoline))Proline-derived bis(oxazoline)Asymmetric Diels-Alder, aldol, and Michael reactionsCould influence the conformation of the ligand-metal complex.
Salen-typeProline incorporated into a salen scaffoldAsymmetric epoxidation and cyclopropanationMay alter the electronic properties of the ligand and its coordination to the metal.

Chemical Transformations and Derivatization of this compound

The synthetic versatility of this compound, a substituted proline analog, stems from the reactivity of its three primary functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid, and the C4-ethoxy moiety. These sites allow for a range of chemical transformations to generate diverse derivatives for various research applications. While specific literature on this exact compound is limited, its reactivity can be reliably inferred from the well-established chemistry of N-Boc protected amino acids and 4-substituted proline analogs.

Mechanistic Insights into Reactions Involving 4s 1 Boc 4 Ethoxy D Proline

Reaction Pathway Elucidation for Syntheses Involving (4S)-1-Boc-4-ethoxy-D-proline

The synthesis of this compound would most plausibly begin from a readily available chiral precursor, such as N-Boc-trans-4-hydroxy-L-proline. The introduction of the ethoxy group at the C4 position can be achieved via a Williamson ether synthesis. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comwikipedia.org

The general pathway can be described in two main steps:

Deprotonation of the alcohol: The hydroxyl group of N-Boc-trans-4-hydroxy-L-proline is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. jk-sci.com

Nucleophilic attack: The resulting alkoxide then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a concerted SN2 reaction. This backside attack on the electrophilic carbon of the ethyl halide results in the displacement of the halide leaving group and the formation of the ether linkage.

The stereochemistry at the C4 position is inverted during this SN2 reaction. Therefore, to obtain the (4S) configuration of the final product, the starting material would need to be the corresponding (4R)-hydroxyproline derivative.

A representative reaction scheme is depicted below:

Scheme 1: Plausible Synthesis of this compound via Williamson Ether Synthesis

Step Reactants Reagents Intermediate/Product Mechanism
1 N-Boc-(4R)-hydroxy-D-proline Sodium Hydride (NaH) Sodium alkoxide intermediate Acid-Base Reaction
2 Sodium alkoxide intermediate, Ethyl Iodide - This compound SN2 Reaction

The transition state of the SN2 step involves a trigonal bipyramidal geometry where the nucleophilic oxygen, the electrophilic carbon, and the leaving group are colinear. The rate of this step is dependent on the concentration of both the alkoxide and the ethyl halide.

Kinetic Studies of Transformations of this compound

The kinetics of the N-Boc deprotection, a common transformation for such molecules, has been studied for other compounds and is known to be acid-catalyzed. Studies on the HCl-catalyzed deprotection of a Boc-protected amine showed a second-order dependence on the HCl concentration. researchgate.net While this reaction does not directly involve the 4-ethoxy substituent, it is a fundamental transformation of the molecule.

For reactions at the carboxyl group, such as esterification or amide bond formation, the steric hindrance from the bulky Boc group and the pyrrolidine (B122466) ring would be a significant factor in determining the reaction rate.

The following table outlines general factors that would influence the kinetics of hypothetical reactions involving this compound.

Table 1: Factors Influencing Reaction Kinetics of this compound

Reaction Type Key Factors Influencing Rate Expected Kinetic Behavior
N-Boc Deprotection Acid concentration, temperature, solvent polarity Typically first or second order with respect to the acid catalyst. researchgate.net
Carboxyl Group Derivatization Steric hindrance from the Boc group and pyrrolidine ring, nature of the coupling agent, nucleophile strength Slower rates compared to less hindered carboxylic acids.
Substitution at C4 (if ethoxy is a leaving group) Strength of the incoming nucleophile, stability of the protonated ethoxy leaving group, solvent effects Likely to follow SN1 or SN2 pathway depending on conditions; carbocation stability at C4 would be a factor.

Without experimental data, these remain qualitative predictions based on established principles of physical organic chemistry.

Role of Intramolecular Interactions in the Reactivity of this compound

The reactivity of this compound is significantly influenced by intramolecular interactions that dictate the conformational preferences of the pyrrolidine ring. The five-membered ring of proline is not planar and exists in one of two puckered conformations: Cγ-endo (down) or Cγ-exo (up). nih.gov The substituent at the C4 position plays a crucial role in determining which pucker is more stable due to stereoelectronic effects. beilstein-journals.org

The ethoxy group at the C4 position is an electron-donating group. In 4-substituted prolines, the electronegativity and size of the substituent influence the ring pucker. For 4-fluoroprolines, for example, the gauche effect plays a significant role in determining the conformational preference. beilstein-journals.org In the case of a 4-ethoxy group, with the oxygen being more electronegative than carbon, similar stereoelectronic effects are expected to be at play.

The (4S) configuration, along with the presence of the ethoxy group, will likely favor a specific ring pucker. This conformational bias, in turn, affects the orientation of the carboxylic acid and the accessibility of the nitrogen's lone pair (though it is part of the Boc group), thereby influencing the molecule's reactivity in various transformations.

Furthermore, the cis-trans isomerization of the amide bond of the N-Boc group is another critical intramolecular dynamic. The energy barrier for this isomerization can be influenced by the ring pucker. The conformational state of the pyrrolidine ring and the cis/trans state of the amide bond are often coupled. peptide.com The preference for a particular ring pucker can stabilize one amide isomer over the other. These conformational preferences can impact the binding of the molecule to enzymes or its reactivity in solution.

Table 2: Influence of Intramolecular Interactions on the Reactivity of this compound

Intramolecular Interaction Effect on Conformation Consequence for Reactivity
Stereoelectronic Effects of 4-ethoxy group Biases the pyrrolidine ring towards a preferred pucker (Cγ-endo or Cγ-exo). Alters the spatial orientation of reactive groups (e.g., carboxylic acid), affecting their accessibility to reagents.
Gauche Effect Influences the dihedral angles within the pyrrolidine ring, contributing to the stability of a particular pucker. beilstein-journals.org Can pre-organize the molecule into a more or less reactive conformation for certain reactions.
Cis-Trans Isomerism of N-Boc group The equilibrium between cis and trans isomers is influenced by the ring pucker. peptide.com Can lead to different reaction rates for the two isomers or selective reaction of one isomer.
Steric Hindrance The bulky Boc group and the pyrrolidine ring itself can sterically shield certain parts of the molecule. Can reduce reaction rates at the carboxyl group or the nitrogen atom.

Advanced Spectroscopic and Analytical Techniques for Research on 4s 1 Boc 4 Ethoxy D Proline

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to confirm the molecular formula of (4S)-1-Boc-4-ethoxy-D-proline. Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of polar molecules like amino acid derivatives, as it typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

For this compound (molecular formula C₁₂H₂₁NO₅), the expected exact mass can be calculated. HRMS analysis provides an experimental m/z value that can be compared to the theoretical mass, with a very low margin of error (typically < 5 ppm), thus confirming the elemental composition.

Table 1: Theoretical and Experimental HRMS Data for this compound

IonMolecular FormulaTheoretical m/zExperimental m/z (Hypothetical)Mass Error (ppm)
[M+H]⁺[C₁₂H₂₂NO₅]⁺260.14925260.14918-0.27
[M+Na]⁺[C₁₂H₂₁NNaO₅]⁺282.13120282.13111-0.32
[M+K]⁺[C₁₂H₂₁KNO₅]⁺298.10513298.10502-0.37

The close correlation between the theoretical and hypothetical experimental m/z values in Table 1 would provide unambiguous confirmation of the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and NOESY, are crucial for assigning all proton and carbon signals and for determining the stereochemistry and conformational preferences of the pyrrolidine (B122466) ring.

Due to the restricted rotation around the carbamate (B1207046) (Boc) C-N bond, N-Boc-proline derivatives often exist as a mixture of two slowly interconverting cis and trans rotamers in solution. nih.gov This results in the appearance of two sets of signals in the NMR spectra, with the trans isomer typically being the major component. The 4S stereochemistry of the ethoxy group influences the puckering of the pyrrolidine ring, which can be studied by analyzing the coupling constants (J-values) of the ring protons and through Nuclear Overhauser Effect (NOE) correlations. The 4S-substituent generally favors an endo ring pucker. nih.gov

Table 2: Hypothetical ¹H NMR (500 MHz, CDCl₃) Data for this compound (Major trans-rotamer)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.28dd8.5, 3.5H-2
4.05mH-4
3.65q7.0-OCH₂CH₃
3.58mH-5a
3.45mH-5b
2.35mH-3a
2.18mH-3b
1.46sBoc (-C(CH₃)₃)
1.22t7.0-OCH₂CH₃

Table 3: Hypothetical ¹³C NMR (125 MHz, CDCl₃) Data for this compound (Major trans-rotamer)

Chemical Shift (δ) ppmAssignment
174.5C-1 (COOH)
154.2Boc (C=O)
80.5Boc (-C(CH₃)₃)
75.8C-4
64.5-OCH₂CH₃
59.5C-2
46.8C-5
36.5C-3
28.4Boc (-C(CH₃)₃)
15.2-OCH₂CH₃

Further analysis using 2D NMR techniques such as COSY would confirm the connectivity between protons, while NOESY experiments would reveal through-space interactions, providing evidence for the cis/trans conformation of the Boc group and the relative orientation of the substituents on the pyrrolidine ring.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is essential for determining the enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose. The separation is based on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times.

For N-protected amino acids, polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose derivatives) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving good separation. Gas Chromatography (GC) can also be used for enantiomeric purity assessment, but it usually requires derivatization of the analyte to increase its volatility.

Table 4: Hypothetical Chiral HPLC Method for the Enantiomeric Purity Assessment of this compound

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C
Retention Time (4S)8.5 min
Retention Time (4R)10.2 min
Enantiomeric Excess>99% (for a highly pure sample)

This method would allow for the accurate quantification of the desired (4S) enantiomer and the detection of any minor (4R) enantiomeric impurity.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously determine its absolute stereochemistry, bond lengths, bond angles, and solid-state conformation.

The crystal structure would reveal the precise puckering of the pyrrolidine ring and the conformation of the Boc protecting group and the ethoxy substituent. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While a crystal structure for the exact title compound is not publicly available, the known crystal structure of N-Boc-L-proline shows a Cγ-exo pucker of the pyrrolidine ring in the solid state. nih.gov For this compound, the ethoxy group would influence this puckering.

Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)15.4
α, β, γ (°)90
Volume (ų)1334.3
Z4
Calculated Density (g/cm³)1.29
Pyrrolidine Ring PuckerCγ-endo (envelope)

These hypothetical data illustrate the type of precise structural information that can be obtained from an X-ray crystallographic analysis.

Circular Dichroism (CD) Spectroscopy for Stereochemical Elucidation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a sensitive technique for probing the stereochemistry and secondary structure of molecules. The CD spectrum of a proline derivative is influenced by the absolute configuration of the chiral centers and the conformation of the pyrrolidine ring.

Peptides containing proline often exhibit characteristic CD spectra. researchgate.net For this compound, the CD spectrum would be a unique fingerprint of its stereochemistry. The sign and magnitude of the Cotton effects in the CD spectrum are related to the electronic transitions of the chromophores in the molecule, primarily the carboxylic acid and the carbamate groups, within the chiral environment. The spectrum of the (4S) enantiomer would be a mirror image of the spectrum of the (4R) enantiomer.

Table 6: Hypothetical Circular Dichroism Data for this compound in Methanol

Wavelength (λ) nmMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)
230+2500
205-8000

The hypothetical CD spectrum with a positive Cotton effect around 230 nm and a strong negative band around 205 nm would be characteristic of the (4S) configuration and the preferred solution conformation of the molecule. This non-destructive technique is particularly useful for confirming the stereochemical integrity of the compound.

Theoretical and Computational Studies on 4s 1 Boc 4 Ethoxy D Proline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (4S)-1-Boc-4-ethoxy-D-proline. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular properties that govern the compound's chemical behavior.

DFT calculations can be employed to determine key electronic descriptors. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl, Boc, and ethoxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the acidic proton of the carboxylic acid.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons. For this proline derivative, the HOMO is expected to be localized primarily on the pyrrolidine (B122466) ring and the carboxylate group, while the LUMO would likely be centered on the carbonyl groups. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Calculated Parameter Methodology Predicted Value/Observation Significance
Ring Pucker Preference DFT (e.g., B3LYP/6-31G)Cγ-endoInfluences overall molecular shape and reactivity.
HOMO Energy DFT (e.g., B3LYP/6-31G)-7.2 eV (Estimated)Relates to ionization potential and electron-donating ability.
LUMO Energy DFT (e.g., B3LYP/6-31G)+1.5 eV (Estimated)Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap DFT (e.g., B3LYP/6-31G)8.7 eV (Estimated)Indicates chemical stability and reactivity.
Dipole Moment DFT (e.g., B3LYP/6-31G*)2.5 - 3.5 D (Estimated)Reflects the overall polarity of the molecule.

Note: The values in this table are hypothetical and represent typical results expected from DFT calculations on similar molecules, as direct experimental or computational data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes shape over time.

A key aspect of proline derivative conformation is the puckering of the five-membered pyrrolidine ring, which typically exists in two major conformations: Cγ-exo (up) and Cγ-endo (down). As suggested by quantum calculations, the 4S-ethoxy substituent is expected to bias the ring towards the Cγ-endo pucker. MD simulations can quantify the population of each pucker state and the energetic barriers for interconversion.

Another critical conformational feature is the cis/trans isomerization of the prolyl amide bond formed by the N-Boc group. Due to the steric hindrance of the Boc group, the trans conformation is generally favored over the cis conformation. MD simulations, often using enhanced sampling techniques, can explore the energy landscape of this isomerization, which is a crucial process in peptide and protein folding.

The simulations would also reveal the range of motion of the ethoxy side chain and the Boc protecting group, providing a comprehensive picture of the molecule's accessible conformations in solution. Analysis of the simulation trajectories can yield information on dihedral angle distributions, intramolecular hydrogen bonding, and solvent interactions.

Conformational Feature Simulation Method Predicted Dominant State Typical Population (%)
Ring Pucker Classical MD with Force Fields (e.g., AMBER, CHARMM)Cγ-endo> 90% (Hypothesized)
Boc Amide Bond Classical MD with Force Fields (e.g., AMBER, CHARMM)trans> 95% (Hypothesized)
Principal Dihedral Angles (φ, ψ) Classical MD with Force Fields (e.g., AMBER, CHARMM)Restricted ranges due to ring and Boc groupN/A

Note: The populations in this table are hypothetical estimates based on studies of analogous 4-substituted proline derivatives.

Computational Modeling of Stereoselective Reactions Involving this compound

Proline and its derivatives are renowned for their use as organocatalysts in stereoselective reactions, such as aldol (B89426) and Mannich reactions. Computational modeling, particularly using DFT to calculate transition state energies, is a powerful tool for understanding the origins of stereoselectivity in these reactions. nih.govnih.govresearchgate.net

If this compound were to be used as a catalyst (after deprotection of the amine and activation of the carboxyl group), its stereochemistry would direct the formation of a specific stereoisomer of the product. Computational studies would model the reaction mechanism, which typically proceeds through an enamine intermediate.

The key to stereoselectivity lies in the structure of the transition states leading to the different possible products. By calculating the energies of these transition states, the preferred reaction pathway can be identified. The 4S-ethoxy group would play a crucial role in dictating the facial selectivity of the reaction by sterically blocking one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face. The Cγ-endo pucker, enforced by the ethoxy group, would position the substituent in a way that creates a specific chiral environment around the reactive center.

Computational models can predict the enantiomeric excess (% ee) of such reactions by calculating the energy difference (ΔΔG‡) between the diastereomeric transition states. A larger energy difference corresponds to higher predicted stereoselectivity. These predictive models are invaluable for the rational design of new catalysts. nih.govresearchgate.net

Reaction Type Computational Approach Modeled Intermediate Key Factor for Stereoselectivity Predicted Outcome
Aldol Reaction DFT Transition State SearchEnamine intermediateSteric hindrance from the 4-ethoxy group and pyrrolidine ring conformation.High diastereoselectivity and enantioselectivity.
Mannich Reaction DFT Transition State SearchEnamine intermediateFacial blocking by the 4-substituent.High stereocontrol.

Note: This table presents a theoretical application of the compound as a catalyst and the expected role of its structure in controlling stereochemistry, based on established models for proline catalysis. nih.gov

Prediction of Spectroscopic Properties of this compound

Computational methods are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, usually in conjunction with DFT. conicet.gov.arnih.govresearchgate.net The calculation is performed on the optimized geometry of the molecule. By calculating the magnetic shielding tensors for each nucleus and referencing them to a standard (like tetramethylsilane, TMS), a theoretical NMR spectrum can be generated.

For this compound, these calculations would predict distinct chemical shifts for the protons and carbons of the pyrrolidine ring, the Boc group, and the ethoxy group. The predicted shifts would be sensitive to the ring pucker and the cis/trans conformation of the amide bond, making computational NMR a powerful tool for conformational analysis. nih.govcopernicus.org

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. The resulting theoretical spectrum shows characteristic peaks for the various functional groups present in this compound. Key predicted vibrational bands would include C=O stretching frequencies for the carboxyl and Boc groups, C-O stretching for the ethoxy and ester groups, and C-H stretching for the aliphatic and methyl groups. Comparing the computed spectrum with an experimental one can help confirm the compound's identity and purity. arxiv.orgmit.eduarxiv.org

Spectroscopic Technique Computational Method Predicted Key Signals/Bands (Hypothetical)
¹³C NMR GIAO-DFTC=O (Boc): ~154 ppm; C=O (Carboxyl): ~175 ppm; C4 (ring): ~75 ppm
¹H NMR GIAO-DFTHα (ring): ~4.3 ppm; CH₂ (ethoxy): ~3.5 ppm; CH₃ (Boc): ~1.4 ppm
IR Spectroscopy DFT Frequency CalculationC=O stretch (Boc): ~1690 cm⁻¹; C=O stretch (Carboxyl): ~1740 cm⁻¹; C-O stretch: ~1100-1250 cm⁻¹

Note: The chemical shifts and vibrational frequencies are approximate values based on typical ranges for these functional groups and data from similar computed structures.

Future Directions and Emerging Research Avenues for 4s 1 Boc 4 Ethoxy D Proline

Novel Synthetic Methodologies for Enhanced Scalability

The broader adoption of (4S)-1-Boc-4-ethoxy-D-proline in both academic and industrial research hinges on the development of efficient and scalable synthetic routes. Current methodologies likely rely on the etherification of the corresponding 4-hydroxyproline (B1632879) derivative, a strategy that, while effective at the lab scale, may present challenges for large-scale production.

Future research in this area should focus on chromatography-free synthesis protocols that are amenable to multi-gram or even kilogram-scale production. acs.org One promising avenue is the development of a one-pot synthesis from readily available starting materials like N-Boc-4-hydroxy-D-proline. nbinno.com Methodologies that avoid costly reagents and minimize complex purification steps will be crucial for enhancing the economic viability of this compound. acs.orgkyowakirin.com Exploring alternative etherification agents and reaction conditions that offer high yields and stereochemical fidelity will be a key aspect of this research.

Table 1: Potential Scalable Synthetic Strategies

Strategy Potential Advantages Key Research Focus
Optimized Williamson Ether Synthesis Utilizes common reagents. Development of phase-transfer catalysis to improve efficiency and reduce solvent usage.
Mitsunobu Reaction with Ethanol High stereochemical control. Use of polymer-supported reagents to simplify purification. nbinno.com

Expansion of Applications in New Asymmetric Transformations

Proline and its derivatives are renowned for their efficacy as organocatalysts in a wide array of asymmetric reactions. wikipedia.orgmdpi.comscirp.org The 4-ethoxy substituent in this compound is expected to modulate its catalytic activity and selectivity through both steric and electronic effects. The ether oxygen could also participate in hydrogen bonding interactions within the transition state, further influencing the stereochemical outcome of a reaction.

Future research should systematically evaluate this compound as a catalyst in various asymmetric transformations. Initial studies could focus on well-established proline-catalyzed reactions, such as aldol (B89426) and Michael additions, to benchmark its performance against other 4-substituted proline catalysts. wikipedia.orgnih.govresearchgate.net Of particular interest will be its application in aza-Michael additions, where analogous 4-alkoxyprolinol derivatives have shown considerable promise. researchgate.net

Table 2: Potential Asymmetric Reactions for this compound Catalysis

Reaction Type Potential Substrates Expected Outcome
Aldol Reaction Aldehydes and ketones High enantioselectivity in the formation of β-hydroxy carbonyl compounds. nih.govsemanticscholar.org
Michael Addition α,β-Unsaturated compounds and nucleophiles Stereoselective carbon-carbon bond formation. rsc.org
Mannich Reaction Aldehydes, amines, and carbonyl compounds Enantioselective synthesis of β-amino carbonyl compounds.

Integration into Advanced Materials Science Research

The incorporation of chiral, functionalized amino acids into polymers and other materials is a burgeoning field of research, offering pathways to novel materials with tailored properties. nih.govbezwadabiomedical.com The unique conformational constraints imposed by the proline ring, combined with the functionality of the ethoxy group, make this compound an attractive monomer for the synthesis of advanced materials.

Future research could explore the polymerization of this compound or its derivatives to create novel polypeptides and other polymers. Polyproline helices are known to have unique structural properties, and the presence of the 4-ethoxy group could influence the stability and conformational preferences of these structures. nih.gov Furthermore, the ether functionality could serve as a site for post-polymerization modification, allowing for the introduction of other chemical moieties to tailor the material's properties for specific applications, such as drug delivery or biomaterials. nih.govacs.org The development of polymers from azide-functionalized proline suggests a potential route for creating clickable polyprolines that can be further functionalized. acs.org

Exploration of this compound in Supramolecular Chemistry

The principles of molecular recognition and self-assembly are central to supramolecular chemistry, and functionalized amino acids are valuable building blocks for the construction of complex supramolecular architectures. nih.govnih.gov The ethoxy group of this compound can engage in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can drive the formation of ordered assemblies.

Future research should investigate the incorporation of this compound into peptides and other molecules designed for self-assembly. Studies on engineered polyproline helices have shown that functionalization at the 4-position can be used to tune supramolecular interactions and engineer the formation of peptide frameworks with varying properties. nih.govacs.org The ethoxy group could influence the packing of peptide amphiphiles into nanostructures like fibers or micelles, potentially leading to new biomaterials with applications in regenerative medicine or nanotechnology. nih.gov The ability of proline-rich domains to form cylindrical micelles further highlights the potential for this compound in the design of self-assembling systems. nih.gov

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (4S)-1-Boc-4-ethoxy-D-proline with high enantiomeric purity?

  • Methodological Answer : Synthesis involves protecting the proline nitrogen with a Boc group while maintaining stereochemical integrity. Use chiral auxiliaries (e.g., L-proline derivatives) and optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Purification via chiral chromatography or recrystallization ensures enantiomeric purity. Analytical validation (e.g., HPLC with chiral columns, optical rotation measurements) is critical .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) and NOE effects to infer spatial arrangements.
  • X-ray crystallography : Resolve absolute configuration via crystal structure analysis.
  • Polarimetry : Compare observed optical rotation with literature values for D-proline derivatives .

Q. What protocols ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent hydrolysis of the Boc group. Conduct stability tests using HPLC to monitor degradation (e.g., ethoxy group cleavage). Avoid prolonged exposure to moisture or acidic/basic conditions .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Follow hazard guidelines: wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions. In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store away from oxidizers and document disposal per federal regulations .

Advanced Questions

Q. How can conflicting data regarding the reactivity of this compound in peptide coupling reactions be resolved?

  • Methodological Answer : Systematically address contradictions by:

  • Reproducing experiments : Control variables (e.g., coupling agents, solvents).
  • Cross-validation : Use multiple analytical methods (e.g., LC-MS, 13C^{13}\text{C} NMR) to confirm product identity.
  • Open data practices : Share raw data for peer validation to identify methodological biases .

Q. What advanced computational methods predict the conformational behavior of this compound in solution?

  • Methodological Answer : Employ:

  • Molecular Dynamics (MD) simulations : Model solvation effects (e.g., in DMSO/water) on ring puckering.
  • Density Functional Theory (DFT) : Calculate energy barriers for proline ring interconversion. Validate predictions against experimental 1H^1\text{H} NMR data .

Q. How should experiments be designed to study the kinetic resolution of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Variables : Test catalysts (e.g., organocatalysts vs. metal complexes), temperatures, and solvents.
  • Monitoring : Use chiral HPLC to track enantiomeric excess (ee) over time.
  • Statistical design : Apply factorial experiments to identify synergistic effects .

Q. What ethical considerations apply to reporting data on this compound in collaborative studies?

  • Methodological Answer : Ensure:

  • Data integrity : Avoid selective reporting; disclose all replicates and outliers.
  • Authorship agreements : Define contributions (e.g., synthesis, analysis) early to prevent disputes.
  • Compliance : Follow institutional guidelines for hazardous material documentation .

Tables for Reference

Table 1 : Key Analytical Techniques for this compound

Technique Application References
Chiral HPLCEnantiomeric purity assessment
X-ray CrystallographyAbsolute configuration determination
13C^{13}\text{C} NMRMonitoring Boc group stability

Table 2 : Common Synthetic Challenges and Solutions

Challenge Mitigation Strategy
Racemization during synthesisLow-temperature reactions, chiral catalysts
Boc group hydrolysisAnhydrous conditions, inert atmosphere

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.